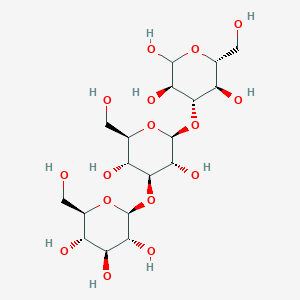

beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose

CAS No.:

Cat. No.: VC13680731

Molecular Formula: C18H32O16

Molecular Weight: 504.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H32O16 |

|---|---|

| Molecular Weight | 504.4 g/mol |

| IUPAC Name | (3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

| Standard InChI | InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1 |

| Standard InChI Key | DBTMGCOVALSLOR-OGEYSLCJSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)CO)O)O)O)O)O |

| SMILES | C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Introduction

Chemical Structure and Nomenclature

β-D-Glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucopyranose is a linear trisaccharide composed of three β-D-glucose units connected by two β-(1→3) glycosidic linkages. This compound is also referred to as 1,3-β-D-oligoglucan or β-(1→3)-D-glucotriose . Its structure is distinct from branched oligosaccharides like laminaritriose, which may include mixed β-(1→3) and β-(1→6) linkages .

Key Structural Features

-

Monosaccharide Composition: Three β-D-glucose residues.

-

Linkages: Two β-(1→3) glycosidic bonds between adjacent glucose units.

-

Anomeric Configuration: All β-anomeric configurations at the reducing and non-reducing ends.

Physical and Chemical Properties

The compound’s properties are inferred from related β-(1→3)-glucans and oligosaccharides:

Biosynthesis and Enzymatic Production

This trisaccharide is primarily derived from the enzymatic hydrolysis of β-(1→3)-glucans, such as laminarin or curdlan. Key enzymes include:

β-(1→3)-Glucanases

-

Exo-Enzymes: Sequentially cleave terminal glucose units, producing glucose and shorter oligosaccharides.

-

Endo-Enzymes: Hydrolyze internal bonds, yielding di-/trisaccharides .

Example:

Biological and Functional Roles

Antioxidant and Prebiotic Properties

β-(1→3)-Glucans and their oligosaccharides are recognized for bioactive roles:

-

Antioxidant Activity: Scavenge free radicals (e.g., DPPH, ABTS) by donating hydrogen atoms .

-

Prebiotic Potential: Stimulate growth of Bifidobacterium and Lactobacillus species, enhancing gut microbiota diversity .

Immunomodulatory Effects

β-(1→3)-Glucans activate pattern recognition receptors (e.g., Dectin-1), triggering innate immune responses. The trisaccharide may serve as a pathogen-associated molecular pattern (PAMP) in fungal or algal pathogens .

Analytical and Industrial Applications

Enzyme Substrates

Used to study β-glucanase specificity:

Quality Control in Polysaccharide Analysis

-

Saccharide Mapping: Used as an internal standard in CE-LIF (capillary electrophoresis-laser-induced fluorescence) to quantify oligosaccharides from Hericium erinaceus .

-

Structural Elucidation: NMR and mass spectrometry confirm its linear β-(1→3) structure .

Comparative Analysis with Related Oligosaccharides

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate transglycosylation pathways involving β-(1→3)-D-glucotriose as a donor/acceptor.

-

Therapeutic Applications: Explore its role in modulating gut microbiota or enhancing immune responses.

-

Industrial Optimization: Develop cost-effective enzymatic methods for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume